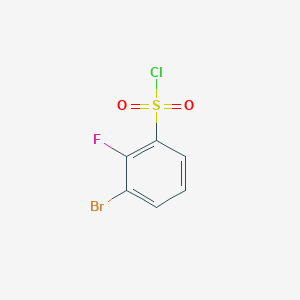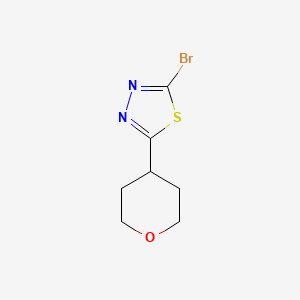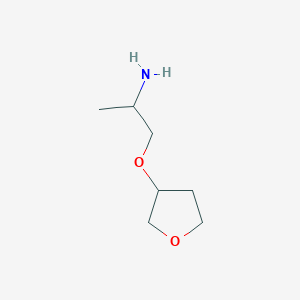
3-Bromo-2-fluorobenzenesulfonylchloride
Übersicht
Beschreibung
3-Bromo-2-fluorobenzenesulfonylchloride is a chemical compound with the molecular formula C6H3BrClFO2S . It has a molecular weight of 273.51 . It is a liquid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluorobenzenesulfonylchloride consists of a benzene ring substituted with bromo, fluoro, and sulfonyl chloride groups .Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorination
3-Bromo-2-fluorobenzenesulfonylchloride plays a role in the electrophilic fluorination of pyrroles. This process is significant in the synthesis of fluoropyrroles, which can be challenging to access through other methods. For instance, Barnes, Yulin, and Hunt (1994) demonstrated the fluorination of a highly functionalized pyrrole using a related methodology, highlighting the compound's utility in specialized organic synthesis (Barnes, Yulin, & Hunt, 1994).
Synthesis of Electrolyte Additives
In the field of lithium-ion batteries, derivatives of 3-Bromo-2-fluorobenzenesulfonylchloride have been explored as electrolyte additives. Zhang Qian-y (2014) researched 4-bromo-2-fluoromethoxybenzene, a compound with structural similarities, as a bi-functional electrolyte additive. This research is crucial for enhancing the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).
Photodynamic Therapy
Compounds structurally related to 3-Bromo-2-fluorobenzenesulfonylchloride have been used in the synthesis of photosensitizers for photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines with benzenesulfonamide derivative groups for this purpose. These compounds exhibit high singlet oxygen quantum yield, which is pivotal for the effectiveness of Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Halogenation and Cross-Coupling Reactions
This compound is also relevant in halogenation and cross-coupling reactions. For example, in a study by Coe, Stuart, and Moody (1998), electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes was performed. Such reactions are fundamental in organic synthesis, leading to the formation of various halogenated products (Coe, Stuart, & Moody, 1998).
Photofragment Spectroscopy
In physical chemistry, derivatives of 3-Bromo-2-fluorobenzenesulfonylchloride have been studied in photofragment spectroscopy. Gu, Wang, Huang, Han, and He (2001) investigated the photodissociation dynamics of 1-bromo-3-fluorobenzene, providing insights into the effect of halogen substitution on molecular behavior under UV irradiation (Gu, Wang, Huang, Han, & He, 2001).
Safety and Hazards
3-Bromo-2-fluorobenzenesulfonylchloride is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
3-bromo-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIVRVSTKMVMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorobenzenesulfonylchloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)


![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)



![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)